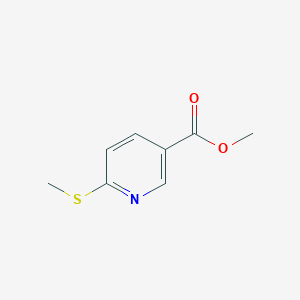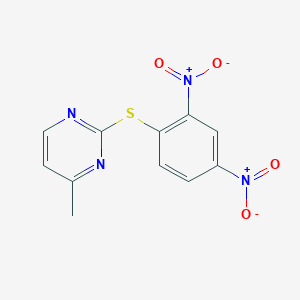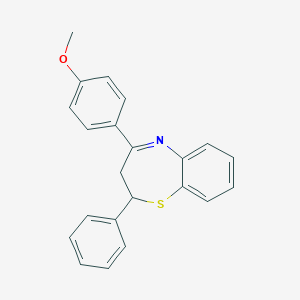
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It was first synthesized in the late 1960s and has since become one of the most widely prescribed drugs in the world.
作用机制
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine works by blocking the influx of calcium ions into cells, which can lead to a decrease in the contractility of smooth muscle cells in the heart and blood vessels. This results in a reduction in blood pressure and an improvement in blood flow to the heart.
生化和生理效应
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects, including:
1. Reduction in Blood Pressure: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in reducing blood pressure in patients with hypertension.
2. Improved Blood Flow: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to improve blood flow to the heart, which can help to reduce the risk of heart attack and stroke.
3. Anti-inflammatory Effects: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory effects in some studies, which may be beneficial in the treatment of a variety of medical conditions.
实验室实验的优点和局限性
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. Well-Established: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a well-established drug that has been extensively studied, which means that there is a large body of research available on its effects and mechanisms of action.
2. Versatile: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have potential therapeutic applications in a variety of medical conditions, which makes it a versatile drug for use in laboratory experiments.
Some of the limitations of using 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in laboratory experiments include:
1. Cost: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine can be expensive, which may limit its use in some laboratory experiments.
2. Availability: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may not be readily available in some regions, which may limit its use in laboratory experiments.
未来方向
There are several potential future directions for research on 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine. Some of these include:
1. Combination Therapy: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may be used in combination with other drugs to improve its efficacy in the treatment of various medical conditions.
2. New Therapeutic Applications: Further research may uncover new therapeutic applications for 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in a variety of medical conditions.
3. Mechanisms of Action: More research is needed to fully understand the mechanisms of action of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine and how it produces its therapeutic effects.
合成方法
The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves several steps, including the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-(4-methoxyphenyl)-2-aminothiophenol. This intermediate is then cyclized with phenylacetonitrile in the presence of a strong acid to yield 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine.
科学研究应用
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Cardiovascular Disease: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in the treatment of hypertension, angina pectoris, and arrhythmias. Studies have also suggested that it may have potential applications in the treatment of heart failure.
2. Cancer: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-cancer properties in some studies. It has been suggested that it may be able to inhibit the growth of cancer cells by blocking the influx of calcium ions.
3. Neurological Disorders: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
64820-40-2 |
|---|---|
产品名称 |
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
分子式 |
C22H19NOS |
分子量 |
345.5 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NOS/c1-24-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
InChI 键 |
GEGUQFPCCXQITE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



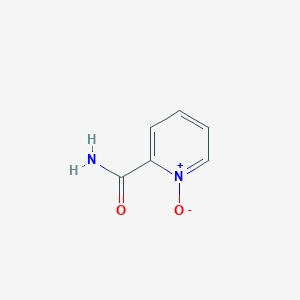
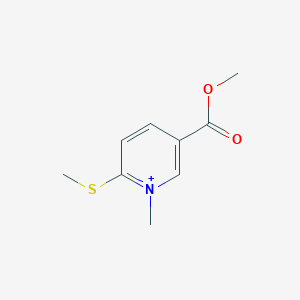
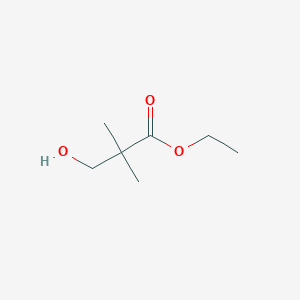
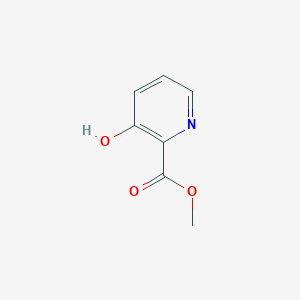
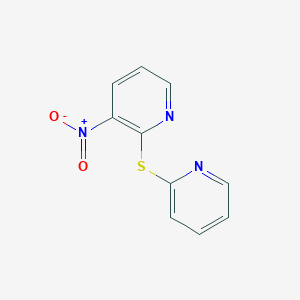
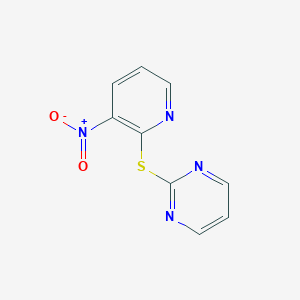
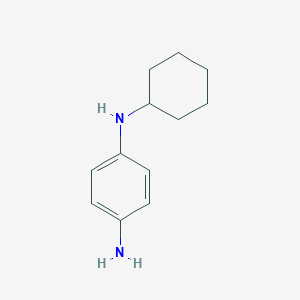
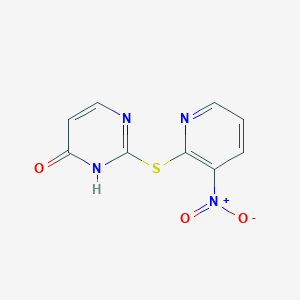
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
